molecular formula C10H16N2O B053672 6-(Pyrimidin-2-YL)hexan-1-OL CAS No. 121356-80-7

6-(Pyrimidin-2-YL)hexan-1-OL

Cat. No. B053672
M. Wt: 180.25 g/mol
InChI Key: GLXQBTWGXGPFPK-UHFFFAOYSA-N
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Patent
US04996218

Procedure details

A solution of 6-(2-pyrimidinyl)-5-hexynol (3.09 g) in ethanol (100 ml) was added to a pre-hydrogenated suspension of 10% palladium on charcoal (1.05 g) in ethanol (50 ml) and hydrogenated at room temperature and pressure, filtered and evaporated in vacuo. The residual oil was purified by FCC eluting with ether and System C (99:1-85:15) to give the title compound as a pale yellow oil (0.93 g).
Name
6-(2-pyrimidinyl)-5-hexynol
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
6-(2-pyrimidinyl)-5-hexynol
Quantity
3.09 g
Type
reactant
Smiles
N1=C(N=CC=C1)C#CCCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.05 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
pressure, filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by FCC
WASH
Type
WASH
Details
eluting with ether and System C (99:1-85:15)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.